An In-Depth Technical Guide to Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate: Synthesis, Properties, and Application in Drug Discovery
An In-Depth Technical Guide to Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate: Synthesis, Properties, and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Key Building Block in Medicinal Chemistry
Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate is a vital heterocyclic intermediate, distinguished by its trifunctionalized thiophene core. This compound has garnered significant attention within the pharmaceutical industry, primarily for its role as a crucial precursor in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its strategic importance is particularly pronounced in the manufacturing of the non-steroidal anti-inflammatory drug (NSAID), Lornoxicam.[2] The presence of a reactive sulfonyl chloride, a chlorine substituent, and a methyl ester on the thiophene ring provides a versatile platform for a multitude of chemical transformations, making it an indispensable tool for medicinal chemists. This guide offers a comprehensive overview of its chemical and physical properties, a detailed exploration of its synthesis and reactivity, and a practical look at its application in the development of Lornoxicam.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate is fundamental for its effective use in synthesis and for ensuring appropriate handling and storage.
Physical and Chemical Data
| Property | Value | Source(s) |
| CAS Number | 126910-68-7 | [3][4][5] |
| Molecular Formula | C₆H₄Cl₂O₄S₂ | [3][4] |
| Molecular Weight | 275.11 g/mol | [4] |
| Appearance | Solid | [5] |
| Melting Point | 50-52 °C | [5] |
| Boiling Point | 398.7 ± 42.0 °C at 760 mmHg | [5] |
| Storage Temperature | -20°C, sealed storage, away from moisture | [5] |
Spectroscopic Characterization
Expected Spectroscopic Data for Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate:
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¹H NMR: A singlet for the methyl ester protons (O-CH₃) would be expected around 3.9-4.0 ppm. A singlet for the proton on the thiophene ring (at position 4) would likely appear in the aromatic region, deshielded by the adjacent electron-withdrawing groups.
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¹³C NMR: Resonances for the carbonyl carbon of the ester, the carbons of the thiophene ring, and the methyl carbon of the ester would be anticipated. The chemical shifts of the thiophene carbons would be significantly influenced by the chloro, chlorosulfonyl, and carboxylate substituents.
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IR Spectroscopy: Characteristic absorption bands would be expected for the C=O stretch of the ester, the S=O stretches of the sulfonyl chloride, and various vibrations associated with the substituted thiophene ring.
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Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the chlorine atoms and the sulfonyl chloride group.
Spectroscopic Data for a Representative Derivative:
As a point of reference, the characterization of Methyl 5-chloro-3-(7-chloro-2-methyl-3-oxo-3,4-dihydroquinoxalin-1(2H)-ylsulfonyl)thiophene-2-carboxylate is provided below.[6] This data is invaluable for confirming the successful reaction of the sulfonyl chloride group.
| Spectroscopic Data | Methyl 5-chloro-3-(7-chloro-2-methyl-3-oxo-3,4-dihydroquinoxalin-1(2H)-ylsulfonyl)thiophene-2-carboxylate |
| ¹H NMR (400 MHz, Acetone-d₆, δ ppm) | 9.59 (brs, 1H), 7.61 (d, J = 1.2 Hz, 1H), 7.29 (dd, J₁ = 8.4 Hz, J₂ = 1.6 Hz, 1H), 7.26 (s, 1H), 7.02 (d, J = 8.4 Hz, 1H), 4.97 (q, J = 7.2 Hz, 1H), 3.74 (s, 3H), 1.29 (d, J = 7.6 Hz, 3H) |
| ¹³C NMR (100 MHz, Acetone-d₆, δ ppm) | 168.43, 159.10, 139.89, 135.30, 132.40, 131.11, 128.55, 127.95, 127.16, 123.87, 118.06, 117.99, 55.56, 53.73, 17.30 |
| HRMS (ESI) | m/z, calcd. for C₁₅H₁₃Cl₂N₂O₅S₂ [M + H⁺]: 434.9637, found 434.9618 |
Synthesis and Mechanism
The primary route for the industrial synthesis of Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate involves the chlorination of its precursor, methyl 3-chlorosulfonylthiophene-2-carboxylate.[7][8] An alternative approach mentioned in the literature involves the diazotization of a 5-chloro-3-amino-2-thiophenecarboxylic acid alkyl ester followed by reaction with sulfur dioxide, though this method is considered more cumbersome and may result in lower yields.[7]
Mechanism of Chlorosulfonation
The introduction of the chlorosulfonyl group onto the thiophene ring is a classic example of an electrophilic aromatic substitution reaction. The highly reactive nature of chlorosulfonic acid provides the electrophilic species.
The reaction is initiated by the generation of the electrophile, chlorosulfonium ion (SO₂Cl⁺), from chlorosulfonic acid. The electron-rich thiophene ring then attacks this electrophile, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. The aromaticity of the thiophene ring is subsequently restored through the loss of a proton from the carbon atom bearing the newly introduced sulfonyl chloride group.
Laboratory-Scale Synthesis Protocol
The following protocol is adapted from patent literature describing the chlorination of methyl 3-chlorosulfonylthiophene-2-carboxylate.[7] This procedure should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Methyl 3-chlorosulfonylthiophene-2-carboxylate
-
Methylene chloride (anhydrous)
-
Iron powder (activated)
-
Chlorine gas
-
Ice water
Procedure:
-
Activation of Iron Catalyst: In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser, suspend activated iron powder in anhydrous methylene chloride. With vigorous stirring, introduce chlorine gas into the suspension for 2-3 hours at a temperature of 24-28 °C.
-
Addition of Starting Material: Dissolve methyl 3-chlorosulfonylthiophene-2-carboxylate in anhydrous methylene chloride and add it to the suspension of the activated iron catalyst.
-
Chlorination Reaction: While maintaining the temperature at 30-32 °C and with continuous stirring, introduce chlorine gas into the reaction mixture. Monitor the progress of the reaction by gas chromatography.
-
Work-up: Once the desired conversion to the monochloro compound is achieved (typically 62-65%), pour the reaction mixture into ice water and stir vigorously for 15 minutes.
-
Isolation: Separate the organic phase, dry it over a suitable drying agent (e.g., anhydrous sodium sulfate), and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate can be further purified by recrystallization or column chromatography.
Reactivity and Application in the Synthesis of Lornoxicam
The primary utility of Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate in drug development lies in its role as a key intermediate for the synthesis of Lornoxicam.[2] The sulfonyl chloride group is highly electrophilic and readily undergoes nucleophilic substitution with amines to form sulfonamides. This reactivity is harnessed in the multi-step synthesis of Lornoxicam.
Synthetic Pathway to Lornoxicam
The synthesis of Lornoxicam from Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate involves a condensation reaction, a cyclization step, and a final amidation.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Improved Process For The Preparation Of Lornoxicam [quickcompany.in]
- 3. Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate | C6H4Cl2O4S2 | CID 10869516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate | 126910-68-7 [sigmaaldrich.com]
- 6. rsc.org [rsc.org]
- 7. EP0340472A1 - Process for the preparation of 5-chloro-3-chlorosulphonyl-2-thiophene-carboxylic esters - Google Patents [patents.google.com]
- 8. CN1037511A - The preparation method of 5-chloro-3-chlorosulfonyl-2-Thiophene Carboxylic Acid ester - Google Patents [patents.google.com]
